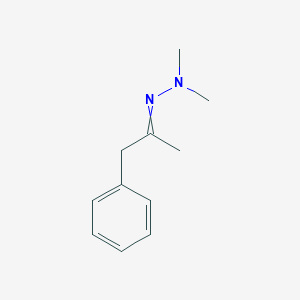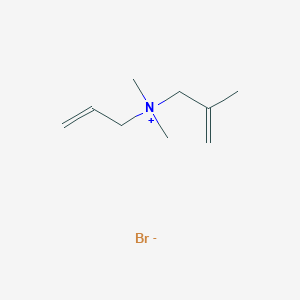![molecular formula C19H21NO6 B14733658 Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate CAS No. 7150-99-4](/img/structure/B14733658.png)
Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoyloxy group and a bis(2-hydroxyethyl)amino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins, affecting their structure and function. The benzoyloxy group can participate in hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and an ester group.
Methyl 3,5-bis(benzoyloxy)benzoate: Contains two benzoyloxy groups attached to a benzoate core.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with similar bis(2-hydroxyethyl)amino functionality.
Uniqueness
Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is unique due to the combination of its benzoyloxy and bis(2-hydroxyethyl)amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7150-99-4 |
|---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-4-[bis(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO6/c1-25-19(24)16-8-7-15(20(9-11-21)10-12-22)13-17(16)26-18(23)14-5-3-2-4-6-14/h2-8,13,21-22H,9-12H2,1H3 |
InChI Key |
KAQQLFZBLGVILT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N(CCO)CCO)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)

![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
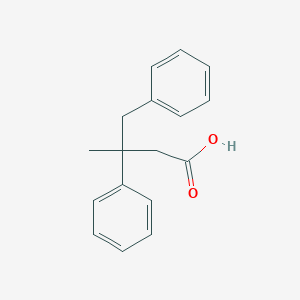
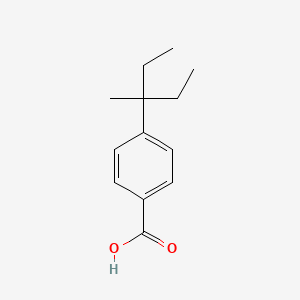
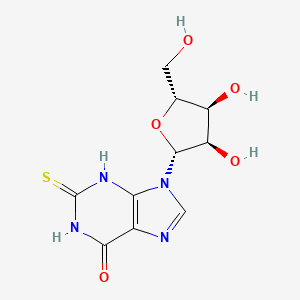
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
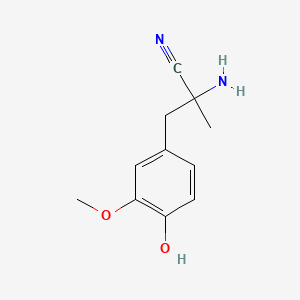
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
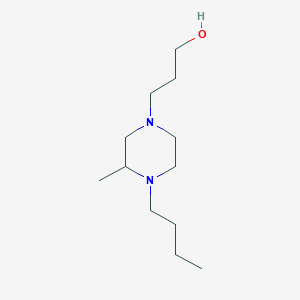
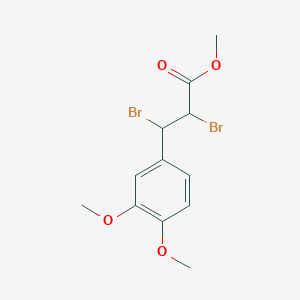
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
